2-Fluoro-3-isobutoxy-4-methoxyphenylboronic acid
Description
2-Fluoro-3-isobutoxy-4-methoxyphenylboronic acid is an organoboron compound with the molecular formula C11H16BFO4. This compound is part of the phenylboronic acid family, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of fluorine, isobutoxy, and methoxy groups on the phenyl ring makes this compound unique and potentially useful in various chemical applications .
Properties
IUPAC Name |
[2-fluoro-4-methoxy-3-(2-methylpropoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BFO4/c1-7(2)6-17-11-9(16-3)5-4-8(10(11)13)12(14)15/h4-5,7,14-15H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTXHALYOKFYGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC)OCC(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-isobutoxy-4-methoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-Fluoro-3-isobutoxy-4-methoxyphenyl halide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-isobutoxy-4-methoxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, usually in the presence of a protic solvent and a catalyst.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate or sodium hydroxide.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Protic Solvents: Methanol, ethanol.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenols: From oxidation reactions.
Aryl Compounds: From protodeboronation.
Scientific Research Applications
2-Fluoro-3-isobutoxy-4-methoxyphenylboronic acid has several applications in scientific research:
Mechanism of Action
The primary mechanism of action for 2-Fluoro-3-isobutoxy-4-methoxyphenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The presence of the fluorine, isobutoxy, and methoxy groups can influence the reactivity and selectivity of the compound in these reactions .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxyphenylboronic acid: Similar structure but lacks the isobutoxy group.
2-Fluoro-3-methoxyphenylboronic acid: Similar structure but lacks the isobutoxy group.
4-Methoxy-3-fluorophenylboronic acid: Similar structure but different substitution pattern.
Uniqueness
The unique combination of fluorine, isobutoxy, and methoxy groups in 2-Fluoro-3-isobutoxy-4-methoxyphenylboronic acid provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific synthetic applications where these functional groups can impart desired properties to the final product .
Biological Activity
2-Fluoro-3-isobutoxy-4-methoxyphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a class of boronic acids known for their ability to interact with various biological targets, including enzymes and receptors, which can lead to therapeutic applications in cancer treatment, antibacterial activity, and more.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a boronic acid functional group, which is crucial for its biological activity. The presence of the fluorine atom and the isobutoxy group enhances its lipophilicity and may influence its interaction with biological molecules.
Boronic acids, including this compound, typically exert their biological effects through:
- Enzyme Inhibition : They can act as reversible inhibitors by forming covalent bonds with serine residues in active sites of enzymes.
- Receptor Modulation : These compounds can bind to specific receptors, altering their activity and influencing cellular signaling pathways.
Anticancer Activity
Research indicates that boronic acids can exhibit anticancer properties. In particular, this compound has been studied for its potential to inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of pathways related to cell proliferation and apoptosis.
Case Study : A study demonstrated that derivatives of phenylboronic acids showed significant cytotoxic effects against breast cancer cell lines. The introduction of different substituents, such as the methoxy and isobutoxy groups in this compound, was found to enhance the compound's efficacy (MDPI) .
Antibacterial Activity
Boronic acids have also been recognized for their antibacterial properties. They can inhibit the activity of β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics.
Research Findings : A specific study highlighted that boronic acid derivatives were effective against resistant strains of bacteria like MRSA (Methicillin-resistant Staphylococcus aureus). The presence of the boronic acid moiety was critical for binding to the active site of β-lactamases, thus restoring the efficacy of β-lactam antibiotics (MDPI) .
Data Table: Biological Activity Overview
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
